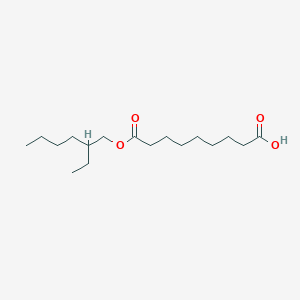

9-((2-Ethylhexyl)oxy)-9-oxononanoic acid

Description

Overview of 9-((2-Ethylhexyl)oxy)-9-oxononanoic Acid in Contemporary Chemical and Biochemical Research

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its constituent parts, azelaic acid and 2-ethylhexyl esters, are subjects of significant scientific inquiry. Azelaic acid, a naturally occurring saturated dicarboxylic acid, is recognized for its diverse physiological activities, including antibacterial, anti-inflammatory, and antimelanogenic properties. researchgate.net It is a product of the oxidative cleavage of unsaturated fatty acids and is utilized in dermatology for treating conditions like acne and rosacea. researchgate.netscielo.brresearchgate.netlibretexts.org

The 2-ethylhexyl ester moiety is commonly found in industrial applications, most notably as a plasticizer in polymers like PVC. epa.gov The monoester metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP), namely mono(2-ethylhexyl) phthalate (MEHP), has been the subject of numerous toxicological and biochemical studies due to its potential health impacts. glsciences.comlibretexts.orgresearchgate.netnih.govnih.gov

The research on this compound itself is often in the context of it being an impurity or a related substance to azelaic acid and its diesters. americanchemicalsuppliers.com Its presence as a monoester suggests it could be an intermediate in the synthesis of the diester, di(2-ethylhexyl) azelate, or a product of the partial hydrolysis of the diester. google.com

Current Research Frontiers and Unaddressed Questions in the Chemistry of this compound

Current research on dicarboxylic acid monoesters is multifaceted. One area of active investigation is their application in the synthesis of novel polymers and other complex molecules. The dual functionality of these monoesters allows them to be used as building blocks in polymerization reactions, leading to materials with specific properties. mdpi.comnih.govresearchgate.net

A significant unaddressed question regarding this compound is its specific biological activity. While the bioactivity of azelaic acid is well-established, it is unclear how the presence of the bulky, branched 2-ethylhexyl ester group modifies these properties. researchgate.netresearchgate.net Further research is needed to determine if this monoester retains any of the therapeutic effects of its parent dicarboxylic acid or if it exhibits unique biochemical interactions.

Another frontier is the development of more efficient and selective catalytic systems for the synthesis of dicarboxylic acid monoesters. While methods exist, achieving high selectivity for the monoester over the diester, especially with longer chain dicarboxylic acids and branched alcohols, remains a topic of interest. rsc.org The use of ion-exchange resins as catalysts has shown promise in this area. rsc.org

Methodological Approaches Employed in the Study of Complex Organic Esters

The study of complex organic esters like this compound relies on a suite of modern analytical techniques.

Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods for the separation and quantification of these esters. scielo.brjournal-vniispk.runih.govresearchgate.netresearchgate.net Due to the polarity of the carboxylic acid group, derivatization to a more volatile ester (e.g., methyl or butyl ester) is often necessary for GC analysis. nih.govresearchgate.netacs.org HPLC, particularly in reversed-phase mode, can often analyze the monoester directly without derivatization. journal-vniispk.ru

Mass Spectrometry (MS): Mass spectrometry, typically coupled with chromatography (GC-MS or LC-MS), is indispensable for the identification and structural elucidation of these compounds. nih.govresearchgate.netacs.orgresearchgate.net Tandem mass spectrometry (MS/MS) can provide detailed structural information through the analysis of fragmentation patterns. nih.govresearchgate.net For dicarboxylic acid monoesters, characteristic fragmentation pathways in negative ion mode include the loss of the alcohol moiety. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for the unambiguous structural confirmation of organic esters. researchgate.netlibretexts.orgresearchgate.netmdpi.comchemicalbook.comoregonstate.edu In the ¹H NMR spectrum of a dicarboxylic acid monoester, characteristic signals would include those for the protons adjacent to the ester and carboxylic acid groups, as well as the signals from the alcohol moiety. libretexts.orgoregonstate.edu The carboxylic acid proton itself typically appears as a broad signal at a downfield chemical shift. libretexts.org In the ¹³C NMR spectrum, the carbonyl carbons of the ester and carboxylic acid groups would exhibit distinct chemical shifts in the range of 160-185 ppm. oregonstate.edu

Data Tables

Table 1: Physicochemical Properties of 9-Oxononanoic Acid (Parent Dicarboxylic Acid Analog)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₆O₃ | google.commdpi.comnih.gov |

| Molecular Weight | 172.22 g/mol | google.commdpi.comnih.gov |

| CAS Number | 2553-17-5 | google.commdpi.comnih.gov |

| Appearance | Solid | google.comnih.gov |

Table 2: Analytical Data for Di(2-ethylhexyl) azelate (Related Diester)

| Technique | Key Findings | Source |

|---|---|---|

| GC-MS | Provides fragmentation patterns for identification. | oregonstate.edu |

| Molecular Formula | C₂₅H₄₈O₄ | nih.govtlcstandards.comoregonstate.edu |

| Molecular Weight | 412.65 g/mol | tlcstandards.com |

Table 3: Spectroscopic Data for Carboxylic Acids and Esters

| Spectroscopic Technique | Characteristic Signals | Source |

|---|---|---|

| ¹H NMR (Carboxylic Acid) | Acidic O-H proton at 10-12 ppm (broad singlet) | libretexts.org |

| ¹³C NMR (Carboxylic Acid/Ester) | Carbonyl carbon at 160-185 ppm | oregonstate.edu |

| IR (Carboxylic Acid Dimer) | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1710 cm⁻¹) | libretexts.orglibretexts.org |

Structure

3D Structure

Properties

IUPAC Name |

9-(2-ethylhexoxy)-9-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O4/c1-3-5-11-15(4-2)14-21-17(20)13-10-8-6-7-9-12-16(18)19/h15H,3-14H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFRAIBOPSTMHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Preparative Methodologies for 9 2 Ethylhexyl Oxy 9 Oxononanoic Acid

Established Chemical Synthetic Routes for Esterification of Nonanedioic Acid Derivatives

The chemical synthesis of 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid primarily involves the direct esterification of nonanedioic acid with 2-ethylhexanol. Achieving high selectivity for the monoester product over the diester is a key challenge in this process.

Direct Esterification and Transesterification Reactions

Direct esterification is the most common method for producing esters, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com In the synthesis of this compound, nonanedioic acid is reacted with 2-ethylhexanol. This reaction is reversible, and the removal of water is typically required to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com

Transesterification is an alternative route where a diester of nonanedioic acid, such as dimethyl azelate, can be reacted with 2-ethylhexanol in the presence of a catalyst. This process involves the exchange of the alcohol moiety of the ester.

Catalytic Systems and Reaction Mechanism Elucidation

The esterification of carboxylic acids is typically catalyzed by strong acids. researchgate.net Both homogeneous and heterogeneous catalysts are employed for this purpose.

Homogeneous Catalysts:

Sulfuric acid (H₂SO₄): A widely used and effective catalyst for esterification reactions. researchgate.net

p-Toluenesulfonic acid (p-TSA): Another common homogeneous acid catalyst.

Heterogeneous Catalysts:

Ion-exchange resins: Acidic resins like Amberlyst-15 and Amberlite IR120 have been successfully used as catalysts in the esterification of nonanoic acid with 2-ethylhexanol. nicl.itresearchgate.net These solid acid catalysts offer advantages in terms of ease of separation from the reaction mixture and reusability. researchgate.net

Zeolites: These are versatile solid acid catalysts with well-defined pore structures and tunable acidity, making them suitable for esterification reactions. mdpi.com

Metal oxides: Sulfated zirconia-titania has shown high conversion rates in the esterification of acetic acid with ethanol. mdpi.com

Reaction Mechanism: The Fischer esterification reaction proceeds via a series of reversible steps. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of the monoesterification of nonanedioic acid are influenced by several reaction parameters.

Molar Ratio of Reactants: Using an excess of the dicarboxylic acid relative to the alcohol can favor the formation of the monoester.

Temperature: Higher temperatures generally increase the reaction rate. rdd.edu.iq However, for the esterification of nonanoic acid with 2-ethylhexanol using Amberlyst-15, an optimal temperature of 363 K (90°C) was identified to achieve high conversion. nicl.it

Catalyst Concentration: The concentration of the catalyst affects the reaction rate. For the synthesis of 2-ethylhexyl esters, catalyst concentrations are optimized to maximize yield. researchgate.net

Water Removal: As esterification is a reversible reaction, the continuous removal of water from the reaction mixture is crucial to shift the equilibrium towards the product side and achieve high conversions. masterorganicchemistry.com

| Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Conversion (%) | Reference |

|---|---|---|---|---|

| Amberlyst-15 | 5:1 | 90 | 85 | nicl.it |

| Amberlite IR120 | Not Specified | Not Specified | Not Specified | researchgate.net |

| Sulfuric Acid (H₂SO₄) | Not Specified | Not Specified | Not Specified | researchgate.net |

Biocatalytic and Enzymatic Synthesis of 9-Oxononanoic Acid Precursors and Related Esters

Biocatalytic methods offer a green and sustainable alternative to chemical synthesis, often providing high selectivity under mild reaction conditions.

Enzymatic Pathways Involving Lipoxygenases and Hydroperoxide Lyases

The precursor, 9-oxononanoic acid, can be synthesized from renewable resources like linoleic acid through a multi-enzyme cascade. researchgate.net This biotechnological pathway involves the action of lipoxygenase and hydroperoxide lyase.

Lipoxygenase (LOX): This enzyme catalyzes the insertion of molecular oxygen into polyunsaturated fatty acids. Specifically, a 9S-lipoxygenase converts linoleic acid into 9S-hydroperoxy-octadecadienoic acid (9S-HPODE). researchgate.net

Hydroperoxide Lyase (HPL): This enzyme then cleaves the 9S-HPODE intermediate to yield 9-oxononanoic acid. researchgate.net This two-step, one-pot process can achieve a yield of 73% with high selectivity. researchgate.net

Whole-Cell Biotransformation Systems for Ester Production

Whole-cell biocatalysis presents an attractive approach for ester production, as it eliminates the need for costly enzyme purification and can facilitate cofactor regeneration.

Engineered Escherichia coli has been utilized for the production of mono-ethyl dicarboxylic acids. viamedica.pl By combining ethyl ester synthesis and ω-oxidation pathways in a single E. coli strain, mono-ethyl azelate (the ethyl ester of nonanedioic acid) was produced from nonanoic acid with a molar yield of 0.75. viamedica.pl This demonstrates the feasibility of producing dicarboxylic acid monoesters using whole-cell systems.

Furthermore, lipases are widely used for esterification reactions. nih.gov Candida antarctica lipase (B570770) B (CALB) is a particularly versatile and widely studied lipase for ester synthesis due to its high activity and stability. viamedica.plfrontiersin.org It has been successfully used in the esterification of azelaic acid with lauryl alcohol, achieving high conversion rates. viamedica.pl The selectivity of lipases can be influenced by the choice of solvent and the structure of the alcohol. While primary alcohols are generally good substrates, the bulky nature of 2-ethylhexanol might present a challenge for some lipases. nih.govnih.gov

| Biocatalyst | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Engineered E. coli | Nonanoic acid | Mono-ethyl azelate | 0.75 (molar yield) | viamedica.pl |

| Candida antarctica lipase B (CALB) | Azelaic acid and Lauryl alcohol | Dilauryl azelate | >95% conversion | viamedica.pl |

Green Chemistry Principles in Biocatalytic Synthesis Design

The biocatalytic synthesis of this compound aligns with several key principles of green chemistry, offering a more sustainable alternative to traditional chemical methods. nih.govmagtech.com.cnfirp-ula.orgdntb.gov.ua

Catalysis: Enzymes, such as lipases, are highly selective and efficient catalysts. nih.gov They operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts. nih.gov

Use of Renewable Feedstocks: The precursor, azelaic acid, can be derived from renewable resources like oleic acid, which is found in various vegetable and animal fats. researchgate.net The biocatalytic production of 9-oxononanoic acid, a potential precursor, from linoleic acid has also been explored. researchgate.net

Atom Economy: Enzymatic reactions are often highly specific, leading to a higher atom economy by minimizing the formation of side products.

Safer Solvents and Auxiliaries: Biocatalytic reactions can often be carried out in solvent-free systems or in greener solvents like water or bio-based solvents, reducing the reliance on hazardous organic solvents.

Waste Prevention: The high selectivity of enzymes leads to cleaner reactions with fewer impurities, thus reducing the amount of waste generated and the need for extensive purification steps.

The application of these principles in the synthesis of this compound is illustrated in the following table:

| Green Chemistry Principle | Application in Biocatalytic Synthesis |

| Prevention | High selectivity of enzymes minimizes waste generation. |

| Atom Economy | Efficient incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Avoids the use of corrosive acid catalysts. |

| Designing Safer Chemicals | The product itself can be designed for biodegradability. |

| Safer Solvents and Auxiliaries | Potential for solvent-free conditions or use of benign solvents. |

| Design for Energy Efficiency | Reactions are conducted at lower temperatures. nih.gov |

| Use of Renewable Feedstocks | Azelaic acid can be sourced from renewable bio-oils. researchgate.net |

| Reduce Derivatives | Direct esterification avoids the need for protecting groups. |

| Catalysis | Enzymes are biodegradable and highly efficient catalysts. nih.gov |

| Design for Degradation | Esters are generally susceptible to hydrolysis and biodegradation. |

| Real-time analysis for Pollution Prevention | In-process monitoring can optimize reaction conditions and prevent runaway reactions. |

| Inherently Safer Chemistry for Accident Prevention | Milder reaction conditions reduce the risk of accidents. |

Advanced Purification and Isolation Techniques for High-Purity this compound

The purification of this compound from the reaction mixture is crucial to obtain a high-purity product. The primary impurities are unreacted starting materials (azelaic acid and 2-ethylhexanol) and the diester byproduct. A multi-step purification process is typically employed.

Extraction: The initial work-up often involves a liquid-liquid extraction. The reaction mixture is typically dissolved in an organic solvent and washed with an aqueous basic solution, such as sodium bicarbonate, to remove the unreacted carboxylic acid. google.com The organic layer, containing the monoester and diester, is then washed with brine and dried.

Column Chromatography: For high-purity isolation, column chromatography is a standard and effective technique. nih.govgoogleapis.com A silica gel stationary phase is commonly used, with a gradient elution system of non-polar and polar solvents (e.g., hexane and ethyl acetate). The polarity difference between the monoester and the less polar diester allows for their separation.

Distillation: While fractional distillation can be used to purify liquid carboxylic acids and their esters, it may be less effective for separating the monoester from the diester due to potentially similar boiling points. lookchem.com However, it can be useful for removing lower-boiling impurities.

The following table summarizes the advantages and disadvantages of different purification techniques for this compound.

| Purification Technique | Advantages | Disadvantages |

| Extraction | Simple, effective for removing acidic impurities. | May not effectively separate monoester from diester. |

| Column Chromatography | High resolution, capable of separating closely related compounds. nih.govgoogleapis.com | Can be time-consuming and requires significant solvent volumes. |

| Distillation | Good for removing volatile impurities. lookchem.com | May not be effective for separating high-boiling point isomers. |

Advanced Spectroscopic and Analytical Characterization for Research Applications of 9 2 Ethylhexyl Oxy 9 Oxononanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For a molecule with the complexity of 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Proton and Carbon Assignments

The ¹H NMR spectrum of this compound provides initial information on the different types of protons and their relative numbers. The chemical shifts are influenced by the electronic environment of each proton. For instance, the protons adjacent to the ester and carboxylic acid functionalities are expected to resonate at a lower field (higher ppm) compared to the aliphatic chain protons.

To resolve the intricate spin systems and definitively assign each signal, 2D NMR experiments are employed. Correlation Spectroscopy (COSY) reveals proton-proton couplings, allowing for the tracing of adjacent protons along the carbon backbone. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing a clear map of C-H connections. Furthermore, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the entire molecular structure, including the connection of the 2-ethylhexyl group to the nonanoic acid backbone through the ester linkage.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Carboxylic Acid (-COOH) | ~10-12 | ~175-180 | Protons on C8 to C9 (carboxyl) |

| Ester Carbonyl (-COO-) | - | ~170-175 | Protons on C2' and C8 to C9 (ester) |

| Methylene alpha to Ester (-CH₂-COO) | ~2.3 | ~30-35 | To C9 (ester) and C7 |

| Methylene alpha to Carboxyl (-CH₂-COOH) | ~2.2 | ~30-35 | To C1 (carboxyl) and C3 |

| Methylene in 2-Ethylhexyl (-O-CH₂-) | ~4.0 | ~65-70 | To C9 (ester) and C1' |

| Methine in 2-Ethylhexyl (-CH-) | ~1.6 | ~35-40 | To C2', C3', C4' |

| Aliphatic Chain Methylenes (-CH₂-) | ~1.2-1.6 | ~20-30 | COSY correlations with adjacent methylenes |

| Methyl Groups (-CH₃) | ~0.8-0.9 | ~10-15 | COSY correlations with adjacent methine/methylene |

Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions.

Stereochemical Analysis using Chiral Shift Reagents and Advanced NMR

The presence of a chiral center at the C2' position of the 2-ethylhexyl group means that this compound can exist as a pair of enantiomers. To analyze the stereochemistry, chiral shift reagents can be employed in NMR spectroscopy. These reagents, typically lanthanide complexes, form diastereomeric complexes with the enantiomers, leading to the separation of their NMR signals. This allows for the determination of enantiomeric excess in a given sample. Advanced NMR techniques, such as those involving chiral solvating agents or the use of specialized pulse sequences, can also provide insights into the stereochemical composition.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula for this compound (C₁₇H₃₂O₅), distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Isomer Differentiation

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentations would include the loss of the 2-ethylhexyl group, cleavage at the ester linkage, and fragmentations along the nonanoic acid chain. This detailed fragmentation map helps to confirm the connectivity of the molecule and can be used to differentiate it from structural isomers.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [M+H]⁺ | Loss of 2-ethylhexanol | C₈H₁₈O |

| [M+H]⁺ | Loss of the 2-ethylhexyl group | C₈H₁₇ |

| [M-H]⁻ | Decarboxylation | CO₂ |

| [M-H]⁻ | Cleavage at the ester bond | C₉H₁₅O₃ |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light corresponds to the vibrational modes of specific chemical bonds.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), the C=O stretch of the ester (around 1735-1750 cm⁻¹), and C-O stretching vibrations. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data, providing strong signals for the C-C backbone.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Ester | C=O Stretch | 1735-1750 |

| Alkyl Chain | C-H Stretch | 2850-2960 |

| Ester/Carboxylic Acid | C-O Stretch | 1100-1300 |

Chromatographic Methods for Purity Assessment and Quantitative Analysis in Research Samples

The comprehensive analysis of 9-oxononanoic acid relies on powerful hyphenated techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for its analysis, particularly for identifying it as a degradation product of lipids and for profiling volatile compounds. However, due to its polarity, chemical derivatization is a necessary prerequisite to enhance volatility and ensure reliable chromatographic performance.

Conversely, Liquid Chromatography-Mass Spectrometry (LC-MS) provides the significant advantage of direct analysis without derivatization, enabling high-sensitivity quantification and detailed impurity profiling directly from complex matrices. This technique is crucial for applications in metabolomics and for quality control during chemical synthesis.

Finally, while X-ray crystallography stands as the ultimate tool for unambiguous solid-state structure determination, no crystal structures have been reported for either this compound or 9-oxononanoic acid. The potential to obtain crystalline forms of 9-oxononanoic acid exists, which would pave the way for future crystallographic studies to precisely elucidate its three-dimensional atomic arrangement. The collective application of these advanced analytical methods is essential for the thorough characterization of such oxo-fatty acids in various scientific and research applications.

Biochemical and Cellular Interactions of 9 2 Ethylhexyl Oxy 9 Oxononanoic Acid Excluding Human/clinical Applications

In Vitro Studies on Interactions with Biological Macromolecules

The interaction of 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid with biological macromolecules is primarily inferred from studies on its precursors, DEHP and mono(2-ethylhexyl) phthalate (B1215562) (MEHP).

The formation of this compound is the result of a cascade of enzymatic activities. The initial step is the hydrolysis of DEHP to MEHP and 2-ethylhexanol, a reaction catalyzed by a range of hydrolases, including non-specific esterases, carboxylesterases, and lipases cdc.govnih.govmdpi.com. Notably, pancreatic cholesterol esterase has been shown to effectively hydrolyze DEHP to MEHP researchgate.netnih.gov. The activity of these enzymes varies significantly across different species and tissues epa.gov. For instance, lipase (B570770) activity for DEHP hydrolysis is substantially higher in the small intestines of mice compared to the lungs of marmosets epa.gov.

Following the formation of MEHP, the 2-ethylhexyl side chain undergoes oxidation. This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly those involved in fatty acid metabolism, such as the CYP4A family nih.gov. These enzymes catalyze ω- and (ω-1)-hydroxylation of the alkyl chain, which is a critical step leading to the formation of dicarboxylic acids like this compound nih.govresearchgate.net. Studies using rat liver microsomes have indicated the involvement of at least two different MEHP hydroxylases nih.gov. The subsequent oxidation of the resulting alcohols to carboxylic acids is carried out by alcohol and aldehyde dehydrogenases cdc.govmdpi.com.

The table below summarizes the key enzymes involved in the metabolic pathway leading to this compound.

| Enzyme Class | Specific Enzymes | Role in Formation Pathway | Reference |

| Hydrolases | Lipases, Carboxylesterases, Cholesterol Esterase | Hydrolysis of DEHP to MEHP | cdc.govresearchgate.netnih.gov |

| Oxidoreductases | Cytochrome P450 (e.g., CYP4A), Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Oxidation of the 2-ethylhexyl side chain of MEHP to form a dicarboxylic acid | nih.govresearchgate.netmdpi.com |

The interaction of this compound with proteins and lipids is crucial for its distribution and potential biological effects. Studies on its precursor, MEHP, show that it binds to serum proteins, predominantly to non-lipoprotein constituents nih.govnih.gov. This binding is less dependent on the lipid concentration in the serum compared to the parent compound, DEHP nih.gov.

Molecular dynamics simulations have been employed to study the interaction of phthalates and their metabolites with model lipid bilayers nih.govnih.gov. These studies indicate that phthalate metabolites can spontaneously insert into the membrane, localizing at the headgroup-acyl chain interface nih.gov. This interaction can alter the physical properties of the membrane, including its thickness, order, and rigidity nih.gov. The permeation of these molecules across the lipid bilayer is a key factor in their cellular uptake and intracellular disposition nih.govnih.gov.

Cellular Uptake and Intracellular Disposition in Non-Human Cell Lines

The cellular uptake and subsequent intracellular fate of this compound have been investigated using various non-human cell lines, primarily through studies of its parent compounds.

The ability of this compound and its precursors to cross biological barriers is a critical determinant of their biological activity. In vitro studies using rat small intestine preparations have shown that MEHP is absorbed more rapidly than DEHP, suggesting that the initial hydrolysis is a rate-limiting step for absorption cdc.gov. The lipophilic nature of these compounds allows them to cross biological membranes escholarship.org. Molecular dynamics simulations have further elucidated the permeation mechanism, showing an energy barrier at the water-membrane interface that needs to be overcome for membrane insertion nih.gov.

Once inside the cell, DEHP metabolites are distributed to various organelles. Studies in rodents have shown that after administration, the highest concentrations of DEHP and its metabolites are found in the liver nih.gov. Within the cell, these compounds can interact with various subcellular components. For instance, DEHP and its metabolites have been shown to affect mitochondrial function in murine skeletal muscle cells escholarship.org. The trafficking of these metabolites within the cell is a complex process that is not yet fully understood but is likely influenced by their protein binding characteristics and lipophilicity.

Metabolic Fate and Biotransformation Pathways in Non-Human Organisms or Model Systems

The biotransformation of DEHP is a multi-step process that has been extensively studied in various non-human organisms, including rodents and the nematode Caenorhabditis elegans cdc.govplos.org. The initial hydrolysis to MEHP is followed by a series of oxidative reactions.

The 2-ethylhexyl side chain of MEHP can be oxidized at several positions. The major metabolic pathway involves ω- and (ω-1)-oxidation, leading to the formation of hydroxylated and subsequently carboxylated metabolites nih.govresearchgate.netnih.gov. For example, in vitro studies with human and rat liver fractions have identified the formation of mono(2-ethyl-5-hydroxyhexyl) phthalate (5-OH-MEHP), mono(2-ethyl-5-oxohexyl) phthalate (5-oxo-MEHP), and mono(2-ethyl-5-carboxypentyl) phthalate (5-cx-MEPP) nih.govnih.gov. The formation of this compound would represent a further oxidation product of the nonanoic acid side chain.

The table below outlines the major identified metabolites in the biotransformation pathway of DEHP in non-human systems.

| Metabolite | Precursor | Key Enzymatic Step | Reference |

| Mono(2-ethylhexyl) phthalate (MEHP) | Di(2-ethylhexyl) phthalate (DEHP) | Hydrolysis | cdc.govnih.gov |

| Mono(2-ethyl-5-hydroxyhexyl) phthalate (5-OH-MEHP) | MEHP | ω-1 oxidation (Hydroxylation) | researchgate.netnih.gov |

| Mono(2-ethyl-5-oxohexyl) phthalate (5-oxo-MEHP) | 5-OH-MEHP | Oxidation (Dehydrogenation) | researchgate.netnih.gov |

| Mono(2-ethyl-5-carboxypentyl) phthalate (5-cx-MEPP) | 5-oxo-MEHP | Oxidation | nih.govnih.gov |

| This compound | MEHP/Oxidized MEHP derivatives | ω-oxidation and subsequent reactions | Inferred from nih.govresearchgate.net |

These metabolic pathways can vary significantly between species, highlighting the importance of using relevant model systems for studying the biochemical effects of these compounds epa.govplos.org.

Enzymatic Hydrolysis and Oxidation Pathways

The initial step in the metabolism of 2-ethylhexyl esters like DEHP is enzymatic hydrolysis. cdc.gov This process is catalyzed by non-specific lipases and esterases found in various tissues, including the liver, intestines, and lungs. nih.govnih.gov In non-human models, the hydrolysis of DEHP results in the formation of MEHP and 2-ethylhexanol. cdc.gov The rate of this hydrolysis can vary significantly between species, with mice generally showing higher activity compared to rats and monkeys. nih.gov

Following hydrolysis, both the monoester and the alcohol moieties undergo further oxidation. The 2-ethylhexyl group of MEHP is subject to extensive oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes. cdc.gov This involves hydroxylation at various positions on the alkyl chain, leading to the formation of several oxidized metabolites. For instance, studies on the oxidation of 2-ethylhexanol have shown its conversion to 2-ethylhexanoic acid, a reaction that can be catalyzed by enzymes like cytochrome P450cam. nih.govsemanticscholar.org The azelaic acid backbone of this compound is a naturally occurring dicarboxylic acid and is expected to be metabolized through beta-oxidation, similar to other fatty acids.

The oxidation of 2-ethylhexanal, an intermediate in the oxidation of 2-ethylhexanol, to 2-ethylhexanoic acid is an efficient process. nih.govresearchgate.net The enzymatic machinery for these oxidative pathways is robust in various non-human species, indicating that this compound would likely undergo similar metabolic transformations.

Identification and Characterization of Non-Human Metabolites

In non-human models, the metabolism of DEHP leads to a variety of downstream metabolites beyond MEHP. These are primarily products of the oxidation of the 2-ethylhexyl side chain. Key identified metabolites in the urine of rodents include:

mono(2-ethyl-5-hydroxyhexyl) phthalate (5OH-MEHP)

mono(2-ethyl-5-oxohexyl) phthalate (5oxo-MEHP)

mono(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP)

mono[2-(carboxymethyl)hexyl] phthalate (2cx-MMHP) nih.govnih.gov

These metabolites indicate a clear pathway of ω- and (ω-1)-oxidation of the ethylhexyl chain. While direct studies on this compound are not available, it is highly probable that its 2-ethylhexyl moiety would undergo similar oxidative transformations, resulting in hydroxylated, ketonated, and carboxylated derivatives.

| Metabolite of DEHP (Analogous Compound) | Abbreviation | Metabolic Process | Species Detected In |

| mono(2-ethylhexyl) phthalate | MEHP | Hydrolysis | Rats, Mice, Monkeys cdc.govnih.gov |

| mono(2-ethyl-5-hydroxyhexyl) phthalate | 5OH-MEHP | Oxidation (Hydroxylation) | Rats, Mice nih.govnih.gov |

| mono(2-ethyl-5-oxohexyl) phthalate | 5oxo-MEHP | Oxidation (Dehydrogenation) | Rats, Mice nih.govnih.gov |

| mono(2-ethyl-5-carboxypentyl) phthalate | 5cx-MEPP | Oxidation (Carboxylation) | Rats, Mice nih.govnih.gov |

| mono[2-(carboxymethyl)hexyl] phthalate | 2cx-MMHP | Oxidation (Carboxylation) | Rats, Mice nih.govnih.gov |

Influence on Non-Human Cellular Physiology and Biochemical Pathways

The primary active metabolite of DEHP, MEHP, has been shown to exert significant effects on various cellular processes in non-human cell cultures. These findings provide a framework for understanding the potential impacts of this compound.

Modulation of Gene Expression and Protein Synthesis in Cell Cultures

MEHP is a known modulator of gene expression, primarily through its interaction with peroxisome proliferator-activated receptors (PPARs). nih.gov In rodent and other non-human cell lines, MEHP has been shown to alter the expression of genes involved in lipid metabolism, steroidogenesis, and cellular stress responses.

In murine Leydig cells (MA-10), MEHP has been found to repress the transcription of the Star (steroidogenic acute regulatory protein) gene, which is crucial for cholesterol transport into mitochondria and subsequent steroid hormone synthesis. mdpi.com This leads to a decrease in STAR protein levels and inhibits progesterone (B1679170) production. nih.gov Furthermore, MEHP can downregulate the expression of other key steroidogenic enzymes.

In mouse spermatogonia-derived (GC-1) cells, MEHP treatment led to a dose-dependent downregulation of genes involved in telomere maintenance, such as Tert (telomerase reverse transcriptase), and transcription factors like Ctcf, Stat3, Esr1, C-jun, and Foxa1. mdpi.com This suggests an impact on the fundamental processes of cell regulation and survival.

Studies in human liposarcoma cells (SW 872) have shown that MEHP can increase the mRNA levels of markers for preadipocyte differentiation, including acetyl-CoA carboxylase alpha (ACACA), ATP citrate (B86180) lyase (ACLY), and glucose transporters GLUT1 and GLUT4. semanticscholar.org

| Gene/Protein | Cell Line | Effect of MEHP Exposure | Functional Implication |

| Star | MA-10 (Mouse Leydig) | Downregulation | Inhibition of steroidogenesis mdpi.com |

| TERT | GC-1 (Mouse Spermatogonia) | Downregulation | Telomere dysfunction mdpi.com |

| Ctcf, Stat3, Esr1, C-jun, Foxa1 | GC-1 (Mouse Spermatogonia) | Downregulation | Dysregulation of cell cycle mdpi.com |

| ACACA, ACLY, GLUT1, GLUT4 | SW 872 (Human Liposarcoma) | Upregulation | Promotion of adipocyte differentiation semanticscholar.org |

| TNF-α | RAW264.7 (Murine Macrophage) | Increased Release | Inflammatory response researchgate.net |

Impact on Cellular Growth, Differentiation, and Metabolic Flux (non-human)

The modulation of gene and protein expression by MEHP translates into significant effects on cellular growth, differentiation, and metabolism in non-human cell models.

Cellular Growth and Differentiation: MEHP has demonstrated a capacity to influence cell viability and differentiation in a cell-type-specific manner. In mouse GC-1 spermatogonia cells, MEHP reduced cell viability in a dose-dependent manner and induced G0/G1 phase cell cycle arrest and apoptosis. mdpi.com In murine monocyte-macrophage cells (RAW264.7), MEHP exposure promoted differentiation towards an anti-inflammatory macrophage phenotype. researchgate.net

In the context of muscle development, MEHP was found to repress the terminal differentiation of C2C12 myoblasts. nih.gov Conversely, in adipocyte models, MEHP appears to promote differentiation. In human adipocytes, MEHP stimulated adipogenesis and the expression of genes involved in triglyceride uptake and storage. acs.org

Metabolic Flux: MEHP significantly impacts cellular metabolism, particularly mitochondrial function and substrate utilization. In C2C12 myotubes, MEHP was shown to impair mitochondrial function, as evidenced by reduced mitochondrial DNA levels and succinate (B1194679) dehydrogenase (SDH) activity, and an increase in reactive oxygen species (ROS). nih.gov It also repressed the oxidation of fatty acids and blocked insulin-induced glucose uptake. nih.gov

In MA-10 mouse Leydig cells, MEHP caused a reduction in mitochondrial membrane potential and respiration, leading to increased mitochondrial superoxide (B77818) generation. nih.gov This mitochondrial dysfunction is a key mechanism behind its inhibition of steroid biosynthesis. In cardiac muscle cells, exposure to DEHP (and by extension, its metabolite MEHP) led to an upregulation of genes associated with fatty acid metabolism and an increase in myocyte fatty acid utilization. nih.gov

| Cellular Process | Cell Line | Observed Effect of MEHP | Reference |

| Cell Viability | GC-1 (Mouse Spermatogonia) | Decreased | mdpi.com |

| Cell Cycle | GC-1 (Mouse Spermatogonia) | G0/G1 Arrest and Apoptosis | mdpi.com |

| Differentiation | C2C12 (Mouse Myoblast) | Repressed | nih.gov |

| Differentiation | RAW264.7 (Murine Macrophage) | Promoted | researchgate.net |

| Adipogenesis | Human Adipocytes | Stimulated | acs.org |

| Mitochondrial Function | C2C12 (Mouse Myoblast) | Impaired | nih.gov |

| Mitochondrial Respiration | MA-10 (Mouse Leydig) | Decreased | nih.gov |

| Fatty Acid Oxidation | C2C12 (Mouse Myoblast) | Repressed | nih.gov |

| Glucose Uptake | C2C12 (Mouse Myoblast) | Blocked (Insulin-induced) | nih.gov |

Mechanistic Investigations and Structure Activity Relationships Sar of 9 2 Ethylhexyl Oxy 9 Oxononanoic Acid Analogues

Elucidation of Molecular Mechanisms of Action in Model Biological Systems (Non-Human)

Identification of Putative Molecular Targets and Binding Modes

Direct molecular targets for 9-((2-ethylhexyl)oxy)-9-oxononanoic acid have not been identified in published research. For the parent compound, 9-oxononanoic acid, studies in rats have suggested an interaction with enzymes involved in hepatic lipid metabolism. Specifically, 9-ONA administration was found to decrease the activity of acetyl-CoA carboxylase and increase the activity of carnitine palmitoyltransferase. This suggests that the metabolic machinery for fatty acids could be a target for this class of compounds.

For structurally analogous compounds, such as mono-(2-ethylhexyl) phthalate (B1215562) (MEHP), a metabolite of the widely used plasticizer di-(2-ethylhexyl) phthalate (DEHP), research has pointed towards interactions with nuclear receptors. While this is a different chemical class, the presence of the 2-ethylhexyl group is a shared feature. The biological effects of such compounds are often mediated through these receptors, which regulate gene expression involved in lipid metabolism and other cellular processes. However, it is crucial to note that no direct evidence links this compound to these targets.

Pathway Analysis of Biochemical Events Triggered by the Compound

Furthermore, studies on other branched-chain carboxylic acids have utilized transcriptomics to elucidate affected pathways. For instance, compounds with 2- or 3-carbon alkyl substituents at the alpha position of a carboxylic acid have shown transcriptional profiles similar to valproic acid, a known histone deacetylase inhibitor. This highlights the potential for such compounds to influence pathways related to gene expression and cellular metabolism. However, without specific studies on this compound, any such associations remain speculative.

Design and Synthesis of Structurally Modified Analogues of this compound

The synthesis of 9-oxononanoic acid has been described through biotechnological pathways, for instance, from linoleic acid using a two-step enzymatic reaction. A multi-enzymatic one-pot reaction has also been developed to convert linoleic acid into azelaic acid, with 9-oxononanoic acid as an intermediate researchgate.net. However, there is a notable absence of published research on the specific design and synthesis of a series of structurally modified analogues of this compound for the purpose of structure-activity relationship studies.

Impact of Varying Alkyl Chain Length and Branching on Biological Activities (non-human)

While no studies have specifically investigated the impact of varying the alkyl chain length and branching of analogues of this compound, general principles from related classes of compounds can provide some insights. For instance, in a series of branched carboxylic acids, it was observed that as the branched chain length increases, the predicted maximum plasma concentration (Cmax) decreases, which could in turn affect biological activity nih.gov. Transcriptional profiling of these compounds also revealed that the length of the alkyl substituent at the alpha position of the carboxylic acid can significantly alter the biological response nih.gov.

The table below illustrates hypothetical variations in the ester group of 9-oxononanoic acid and their potential, though unconfirmed, impact on biological activity based on general structure-activity relationship principles.

| Alkyl Ester Group | Chain Length | Branching | Predicted Relative Activity (Hypothetical) |

| Methyl | Short | None | High |

| Ethyl | Short | None | High |

| Propyl | Medium | None | Moderate |

| Butyl | Medium | None | Moderate |

| 2-Ethylhexyl | Long | Branched | Low |

| Octyl | Long | None | Low |

Effects of Stereochemistry on Biological Interactions

The 2-ethylhexyl group in this compound contains a chiral center, meaning it can exist as different stereoisomers (enantiomers). There is currently no available research that has investigated the synthesis of specific stereoisomers of this compound or their differential effects on biological systems.

In other classes of molecules, stereochemistry is known to play a critical role in biological activity. The spatial arrangement of atoms can significantly influence how a molecule interacts with its biological target. For some compounds, different enantiomers can have vastly different potencies and even different biological effects altogether. For example, in certain prostaglandin analogues, the configuration at chiral centers is a major determinant of their potency in stimulating vascular and respiratory muscle nih.gov. Without experimental data, the influence of the stereochemistry of the 2-ethylhexyl moiety on the biological interactions of this compound remains an open question.

Correlation of Molecular Structure with Observed Biochemical and Cellular Effects (non-human)

Due to the limited research on this compound and its analogues, a direct correlation of its molecular structure with specific biochemical and cellular effects in non-human systems cannot be definitively established.

Based on the available information for related compounds, a hypothetical correlation can be proposed. The dicarboxylic acid monoester structure, with one free carboxylic acid group and one esterified group, provides a molecule with both polar and non-polar characteristics. The 2-ethylhexyl ester group, being a bulky and lipophilic moiety, would be expected to influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The branching of the ethylhexyl group may also play a role in its metabolic stability and interaction with biological targets.

The table below summarizes the observed effects of the parent compound, 9-oxononanoic acid, in rats, which could serve as a starting point for understanding the potential effects of its esters.

| Compound | Model System | Observed Biochemical/Cellular Effect |

| 9-Oxononanoic Acid | Rat (in vivo) | Decreased hepatic de novo fatty acid synthesis nih.gov |

| 9-Oxononanoic Acid | Rat (in vivo) | Decreased activity of acetyl-CoA carboxylase nih.gov |

| 9-Oxononanoic Acid | Rat (in vivo) | Increased activity of carnitine palmitoyltransferase nih.gov |

It is important to reiterate that these are effects of the parent acid, and the esterification with 2-ethylhexanol could significantly alter the biological activity profile. Further research is required to establish a clear structure-activity relationship for this compound and its analogues.

Computational Chemistry and Molecular Modeling of 9 2 Ethylhexyl Oxy 9 Oxononanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid, DFT calculations would typically be employed to determine its most stable three-dimensional geometry (geometry optimization). This process minimizes the energy of the molecule to find its most likely conformation. Once the optimized geometry is obtained, further calculations can predict spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to validate the computational model.

Analysis of Frontier Molecular Orbitals and Electrostatic Potentials

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP would highlight the electronegative oxygen atoms of the carboxyl and ester groups as regions of negative potential.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movement of atoms and molecules over time.

Simulation of Interactions with Model Biological Membranes and Solvents

Given its amphiphilic nature, with a polar head (carboxylic acid and ester groups) and a nonpolar tail (ethylhexyl and nonanoic chains), MD simulations could provide insights into how this compound interacts with its environment. Simulations in various solvents would reveal information about its solubility and conformational preferences. Furthermore, simulations with model biological membranes (e.g., lipid bilayers) could elucidate its potential to partition into or permeate through these barriers, a key aspect for assessing its biological activity and toxicology.

Protein-Ligand Docking and Binding Energy Calculations (for identified targets)

If a specific biological target (e.g., an enzyme or receptor) for this compound were identified, molecular docking simulations could be used to predict the preferred binding orientation of the molecule within the target's active site. Following docking, more rigorous methods like binding free energy calculations could be employed to estimate the strength of the interaction. This information is invaluable in drug discovery and toxicology for understanding the mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it becomes possible to predict the activity of new, untested compounds. For a QSAR study involving this compound, a dataset of structurally similar compounds with known activities would be required. Molecular descriptors (numerical representations of chemical information) would be calculated for each compound, and a mathematical model would be built to correlate these descriptors with the observed activity. Such a model could then be used to predict the activity of this compound.

Development of Predictive Models for Non-Human Biological Efficacy

There is no available information regarding the development of predictive models for the non-human biological efficacy of this compound.

Pharmacophore Generation and Virtual Screening Approaches

There is no available information regarding pharmacophore generation or the use of virtual screening approaches for this compound.

Environmental Fate and Degradation Studies of 9 2 Ethylhexyl Oxy 9 Oxononanoic Acid

Biodegradation Pathways and Kinetics in Environmental Matrices

The biodegradation of 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid is anticipated to be a primary route of its degradation in the environment, proceeding through the cleavage of its ester bond followed by the breakdown of its constituent parts.

While specific studies on this compound are unavailable, the biodegradation of structurally similar compounds, such as esters of dicarboxylic acids and compounds containing the 2-ethylhexyl group, has been documented. For instance, di-(2-ethylhexyl) phthalate (B1215562) (DEHP), a widely used plasticizer, undergoes microbial degradation in soil and sediment. nih.govacs.org Bacteria capable of degrading DEHP have been isolated from contaminated soils, demonstrating the potential for microbial communities to adapt to such compounds. nih.gov The initial step in the aerobic biodegradation of phthalate esters is the hydrolysis of the diester to a monoester and then to phthalic acid. nih.gov A similar initial hydrolytic cleavage of the ester bond in this compound is expected.

The rate of biodegradation is influenced by several factors, including temperature, pH, and the presence of suitable microbial populations. For example, a bacterial consortium designated LF was found to degrade DEHP optimally at 30°C and a pH of 6.0. plos.org Similarly, the bacterium Gordonia sp. strain 5F, capable of degrading various phthalate esters, shows optimal activity at 30°C and pH 7.0. acs.org The degradation rates of plasticizers are generally faster under aerobic conditions compared to anaerobic conditions. publish.csiro.au

Table 1: Optimal Conditions for Biodegradation of Analogous Compounds

| Compound | Microorganism/Consortium | Optimal Temperature (°C) | Optimal pH | Source |

|---|---|---|---|---|

| Di-(2-ethylhexyl) phthalate (DEHP) | Enterobacter spp. YC-IL1 | 30 | 7.0 | nih.gov |

| Di-(2-ethylhexyl) phthalate (DEHP) | Gordonia sp. strain 5F | 30 | 7.0 | acs.org |

The initial and crucial step in the microbial degradation of this compound is predicted to be the enzymatic hydrolysis of the ester bond. This reaction would yield two primary metabolites: azelaic acid (nonane-1,9-dioic acid) and 2-ethylhexanol.

Following this initial cleavage, these intermediates would likely undergo further microbial degradation. Azelaic acid, a naturally occurring dicarboxylic acid, can be metabolized by various microorganisms. mdpi.comnih.gov The degradation of azelaic acid is expected to proceed via β-oxidation, a common fatty acid degradation pathway, leading to shorter-chain dicarboxylic acids and eventually mineralization to carbon dioxide and water. nih.govnih.gov The other initial metabolite, 2-ethylhexanol, is also known to be biodegradable.

The degradation pathway of the analogous compound DEHP follows a stepwise hydrolysis, first to mono-(2-ethylhexyl) phthalate (MEHP) and then to phthalic acid. nih.govacs.org This supports the proposed initial hydrolytic cleavage of this compound.

Table 2: Predicted Microbial Degradation Intermediates of this compound

| Parent Compound | Predicted Primary Metabolites | Predicted Secondary Metabolites |

|---|

Abiotic Degradation Mechanisms

Abiotic processes, including hydrolysis and photolysis, are also expected to contribute to the transformation of this compound in the environment.

The ester linkage in this compound is susceptible to hydrolysis, a reaction with water that splits the ester into its constituent carboxylic acid and alcohol. This process can be catalyzed by both acids and bases. chemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis: In acidic conditions, the hydrolysis of esters is a reversible reaction. To drive the reaction towards completion, an excess of water is required. chemguide.co.uklibretexts.org The rate of hydrolysis is dependent on the concentration of the acid catalyst and the temperature.

Base-catalyzed hydrolysis (Saponification): Under alkaline conditions, the hydrolysis of esters is an irreversible reaction that produces a carboxylate salt and an alcohol. chemguide.co.uklibretexts.org This reaction, often called saponification, generally proceeds more rapidly and to completion compared to acid-catalyzed hydrolysis. chemguide.co.uk

While specific kinetic data for this compound is not available, the general principles of ester hydrolysis suggest that its stability will be pH-dependent, with increased degradation rates at both low and high pH values. Temperature will also be a critical factor, with higher temperatures accelerating the rate of hydrolysis.

Photolytic degradation involves the breakdown of a chemical by light energy. While some plasticizers are known to be photodegradable, the extent to which this compound would be susceptible to direct photolysis is unknown without experimental data.

In the atmosphere, organic compounds can be degraded by reacting with photochemically generated oxidants, primarily the hydroxyl radical (•OH). While direct studies are absent, research on the atmospheric degradation of dicarboxylic acids, such as azelaic acid, suggests that their reaction with ozone is not a significant removal pathway. researchgate.netnih.govmcgill.ca The reaction with hydroxyl radicals is likely to be a more important atmospheric degradation mechanism. researchgate.net For the complete molecule, the presence of C-H bonds in the alkyl chains provides sites for attack by hydroxyl radicals, potentially initiating oxidative degradation.

Environmental Distribution and Persistence Modeling

The environmental distribution and persistence of this compound will be governed by its physicochemical properties and its susceptibility to degradation processes. Based on its structure, with a long alkyl chain and an ester group, it is expected to have a relatively low water solubility and a tendency to partition to organic matter in soil and sediment. This is a common characteristic of plasticizers. publish.csiro.aursc.org

The continual release of substances like plasticizers into the environment can lead to them being considered "pseudo-persistent," where their environmental concentrations remain elevated despite undergoing degradation. nih.gov Although many plasticizers can biodegrade, their half-lives can be significant, ranging from days in surface water to hundreds of days in soil and aerobic sediment, and even longer in anaerobic sediments. rsc.org Given the expected biodegradability of this compound, its persistence will likely be influenced by the specific environmental conditions of the receiving compartments. In environments with active microbial populations and favorable conditions (aerobic, neutral pH, moderate temperatures), its persistence is expected to be lower than in cold, anaerobic, or extreme pH environments.

Green Synthesis and Sustainable Chemistry Aspects in the Production and Lifecycle of the Compound

The principles of green and sustainable chemistry focus on reducing the environmental impact of chemical processes. envirobites.org This includes using renewable feedstocks, employing safer solvents, and designing products that are biodegradable. envirobites.orgmdpi.com

Bio-based Production of Precursors

A key aspect of greening the lifecycle of this compound would be the use of bio-based precursors.

9-Oxononanoic Acid from Renewable Resources:

Significant research has been conducted on the biotechnological production of 9-oxononanoic acid from renewable resources. nih.gov A notable pathway involves the use of linoleic acid, a fatty acid found in vegetable oils. nih.gov This process utilizes a two-step, one-pot enzymatic cascade:

Lipoxygenase: An enzyme, such as 9S-lipoxygenase from Solanum tuberosum (potato), catalyzes the insertion of oxygen into linoleic acid to form 9S-hydroperoxy-octadecadienoic acid (9S-HPODE). nih.gov

Hydroperoxide Lyase: This intermediate is then cleaved by a 9/13-hydroperoxide lyase from Cucumis melo (melon) to yield 9-oxononanoic acid. nih.gov

This enzymatic process has been shown to achieve a yield of 73% with high selectivity, presenting a sustainable alternative to traditional chemical synthesis methods. nih.gov

Interactive Table: Enzymatic Synthesis of 9-Oxononanoic Acid

| Step | Enzyme | Substrate | Product | Yield |

| 1. Oxygenation | 9S-lipoxygenase (Solanum tuberosum) | Linoleic acid | 9S-HPODE | N/A |

| 2. Cleavage | 9/13-hydroperoxide lyase (Cucumis melo) | 9S-HPODE | 9-Oxononanoic acid | 73% |

2-Ethylhexanol from Biomass:

While traditionally produced from petrochemical sources, research is exploring the production of 2-ethylhexanol from biomass. researchgate.net Life cycle assessments are being conducted to evaluate the environmental performance of bio-based 2-ethylhexanol as a potential transportation fuel, which could also be applied to its use as a chemical feedstock. researchgate.net

Sustainable Chemistry in Esterification

The final step in producing this compound is the esterification of 9-oxononanoic acid with 2-ethylhexanol. Green chemistry principles can be applied here by using enzymatic catalysts, such as lipases, instead of traditional acid catalysts. nih.gov Enzymatic synthesis can reduce the need for harsh reaction conditions and toxic catalysts, and often leads to higher selectivity and easier purification of the final product. nih.gov

Potential Academic Applications and Industrial Relevance of 9 2 Ethylhexyl Oxy 9 Oxononanoic Acid Excluding Clinical/dosage/safety

Role as a Building Block or Intermediate in Specialized Organic Syntheses

The strategic value of 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid in organic synthesis stems from its bifunctional nature. The presence of two distinct reactive sites—a carboxylic acid and an ester—on the same molecule allows for orthogonal chemical transformations, where one group can be reacted selectively while the other remains protected or inert.

The carboxylic acid moiety can readily participate in classic reactions such as amidation (reacting with amines to form amides), Fischer esterification (reacting with other alcohols), or salt formation. The 2-ethylhexyl ester group, on the other hand, can undergo reactions like hydrolysis (to revert to the dicarboxylic acid, azelaic acid), transesterification (to swap the 2-ethylhexyl group for a different alcohol), or reduction. This dual reactivity makes it a valuable intermediate for constructing more complex, asymmetrical molecules. For instance, the carboxylic end could be anchored to a polymer backbone or a surface, while the ester tail provides specific physical properties. This versatility is crucial in creating specialty chemicals for targeted applications. The general synthetic utility of such dicarboxylic acid monoesters is well-recognized in contemporary organic chemistry. researchgate.net

Applications in Advanced Material Science and Polymer Chemistry

There is a growing demand for polymers derived from renewable resources to create high-performance, sustainable materials. pacificspecialityoils.com The precursor to the title compound, 9-oxononanoic acid (also known as azelaaldehydic acid), is a key monomeric building block that can be produced through environmentally sound biotechnological pathways. pacificspecialityoils.com Specifically, a multi-enzyme cascade involving lipoxygenase and hydroperoxide lyase can convert linoleic acid—a fatty acid abundant in vegetable oils—into 9-oxononanoic acid with high yield and selectivity. pacificspecialityoils.com

This compound is a direct derivative of this bio-based precursor. By esterifying the renewable 9-oxononanoic acid with 2-ethylhexanol (which can also be sourced from biomass), a molecule is created that aligns with the principles of green chemistry. This positions the compound as a valuable component for synthesizing or modifying biopolymers. Its incorporation into a polymer structure could impart properties such as flexibility and hydrophobicity, contributing to the development of new materials from sustainable feedstocks. nih.gov

In polymer science, functional additives are essential for modifying the physical properties of materials. The molecular structure of this compound suggests its potential as a functional additive, particularly as a plasticizer. Plasticizers are added to polymers like PVC to increase their flexibility, workability, and durability by lowering the glass transition temperature.

The compound's long aliphatic chain combined with the bulky, branched 2-ethylhexyl group can effectively disrupt the close packing of polymer chains, thereby increasing intermolecular space and enhancing flexibility. Azelaic acid, the parent dicarboxylic acid, is already used to create plasticizers. nih.gov Derivatives like dibenzyl azelate and diamyl azelate are known to be effective plasticizers in rubber-like polymers. nih.gov Given that 2-ethylhexyl esters are also common components in plasticizer and polymer formulations, it is theoretically sound that this compound could serve a similar role, acting as an internal lubricant and flexibilizer in various non-biomedical polymer systems.

Investigation as a Component in Lubricant Formulations and Specialized Solvents

The field of lubrication increasingly utilizes synthetic esters for their high performance, biodegradability, and excellent rheological properties. emeryoleo.com The structure of this compound is highly relevant to this field, combining features of two established classes of lubricant components: dicarboxylic acid esters and 2-ethylhexyl esters. pacificspecialityoils.comresearchgate.net

Esters based on dicarboxylic acids like adipic, sebacic, and azelaic acid are known for their low volatility, good thermal stability, and excellent low-temperature properties. researchgate.netnbinno.comsrce.hr Specifically, derivatives of azelaic acid are used to improve the low-temperature performance of lubricants and greases. nbinno.comemeryoleo.com Concurrently, 2-ethylhexyl esters are widely employed as base oils and lubricity additives in various formulations, including metalworking fluids and compressor oils. pacificspecialityoils.comtraquisa.comspakorgochem.in The branched structure of the 2-ethylhexyl group is particularly effective at lowering the pour point of lubricants, preventing them from solidifying in cold conditions. ukm.my

By combining a C9 dicarboxylic acid backbone with a branched 2-ethylhexyl ester, this compound is a promising candidate for a high-performance biolubricant base stock or additive. researchgate.net It can be expected to offer good lubricity, a high viscosity index, and superior performance across a broad temperature range. srce.hrukm.my

Theoretical Applications in Surface Chemistry and Surfactant Development

The molecular architecture of this compound is inherently amphiphilic, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. This dual nature is the fundamental requirement for a surfactant.

Hydrophilic Head: The terminal carboxylic acid group (-COOH) is polar and can be ionized in water to form a carboxylate (-COO⁻), making it an effective hydrophilic head.

Hydrophobic Tail: The long seven-carbon chain combined with the bulky, non-polar 2-ethylhexyl ester group forms a substantial hydrophobic tail.

This distinct separation of polar and non-polar regions makes this compound a model candidate for an anionic surfactant. Theoretically, it would orient itself at interfaces, such as between oil and water or air and water, to lower the surface tension. This property could be harnessed in various industrial (non-biomedical) formulations where it could function as:

An emulsifier to stabilize oil-in-water or water-in-oil emulsions.

A dispersing agent to prevent the settling of solid particles in a liquid.

A wetting agent to improve the spreading of a liquid over a solid surface.

Its potential efficacy would depend on factors like pH and temperature, but its fundamental structure strongly suggests a role in the field of applied surface chemistry.

| Summary of Potential Applications | |

| Area of Application | Specific Role or Function |

| Organic Synthesis | Bifunctional intermediate for creating complex, asymmetrical molecules. |

| Biopolymer Chemistry | A monomer or modifier derived from renewable resources (linoleic acid). pacificspecialityoils.com |

| Polymer Additives | Potential as a bio-based plasticizer to enhance polymer flexibility. nih.gov |

| Lubricants | High-performance base stock or additive, improving low-temperature fluidity and lubricity. nbinno.comukm.my |

| Surface Chemistry | Anionic surfactant for use as an emulsifier, dispersant, or wetting agent. |

Future Research Directions and Emerging Avenues for 9 2 Ethylhexyl Oxy 9 Oxononanoic Acid

Development of Ultrasensitive Analytical Methods for Trace Analysis in Complex Academic Samples

The detection and quantification of 9-((2-ethylhexyl)oxy)-9-oxononanoic acid at trace levels in complex matrices, such as environmental or non-human biological samples, will be crucial for understanding its distribution, fate, and potential interactions. Future research will likely focus on developing highly sensitive and selective analytical methods.

Given the compound's structure as a long-chain fatty acid ester, techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are anticipated to be the primary analytical tools. nih.govtaylorfrancis.com For GC-MS analysis, derivatization of the terminal carboxylic acid group to a more volatile ester (e.g., a methyl or silyl (B83357) ester) may be necessary to improve chromatographic performance and detection sensitivity, a common practice for analyzing dicarboxylic acids. nih.gov However, derivatization-free GC-MS methods are also being explored for long-chain fatty acids, which could simplify sample preparation. nih.gov

For more complex samples, advanced sample preparation techniques will be essential. In-syringe magnetic stirring-assisted dispersive liquid-liquid microextraction (DLLME) has been successfully applied to the analysis of long-chain fatty acids in challenging matrices like anaerobic digester supernatant and olive mill wastewater, achieving low limits of detection (0.01-0.05 mg L⁻¹). nih.gov Such methods could be adapted for this compound.

Table 1: Potential Analytical Methodologies for this compound

| Analytical Technique | Sample Preparation/Derivatization | Potential Advantages |

| GC-MS | Esterification or Silylation | High resolution and sensitivity, established methods for similar compounds. nih.govresearchgate.net |

| LC-MS/MS | Minimal, potential for direct injection | High specificity and sensitivity, suitable for complex matrices. google.comnih.gov |

| DLLME-GC/MS | In-situ extraction and concentration | Reduced solvent consumption, high enrichment factor, and low detection limits. nih.gov |

Exploration of Novel Biocatalytic Systems and Engineered Organisms for Enhanced Production or Biotransformation

The synthesis of this compound can be approached from a green chemistry perspective through the use of biocatalysts. Lipases, a class of enzymes that catalyze the formation and hydrolysis of ester bonds, are prime candidates for the esterification of 9-oxononanoic acid with 2-ethylhexanol. mdpi.comnih.gov The biocatalytic synthesis of other 2-ethylhexyl esters, such as 2-ethylhexyl oleate (B1233923) and 2-ethylhexyl palmitate, has been successfully demonstrated using immobilized lipases like Candida antarctica lipase (B570770) B (Novozym® 435). nih.govacs.orgtandfonline.com These processes often occur in solvent-free systems, which enhances their environmental credentials. nih.gov

Future research could focus on screening for novel lipases or esterases with high activity and selectivity for the specific substrates, 9-oxononanoic acid and 2-ethylhexanol. mdpi.com Metagenomic approaches can be employed to discover enzymes from unculturable microorganisms in diverse environments. mdpi.com

Furthermore, the development of engineered microorganisms for the de novo biosynthesis of this compound represents a promising avenue. By introducing and optimizing metabolic pathways in host organisms like Escherichia coli or Saccharomyces cerevisiae, it may be possible to produce the target compound from simple carbon sources. nih.govnih.gov This would involve engineering pathways for the production of both the 9-oxononanoic acid precursor and the 2-ethylhexanol moiety, followed by an enzymatic esterification step.

Advanced Mechanistic Studies to Unravel Intricate Molecular Interactions in Non-Human Systems

Understanding the molecular interactions of this compound in non-human biological systems is essential for elucidating its potential biological activities and functions. The amphiphilic nature of the molecule, with a long hydrophobic alkyl chain and a polar carboxylic acid head, suggests it may interact with lipid membranes and proteins. rupress.org

Future studies could employ biophysical techniques such as fluorescence spectroscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) to investigate the binding of this compound to model membranes and specific proteins. These studies could reveal how the compound partitions into lipid bilayers, alters membrane fluidity, and interacts with protein binding pockets. The structural similarity of the 2-ethylhexyl group to common plasticizers also suggests that its interactions with nuclear receptors could be a relevant area of investigation in non-human models.

Integration with Systems Biology and Multi-Omics Approaches in Non-Human Biological Models

To gain a comprehensive understanding of the effects of this compound on non-human organisms, systems biology approaches integrating multiple "omics" platforms will be invaluable. nih.govnih.gov By exposing model organisms (e.g., yeast, zebrafish, or cell cultures from non-human species) to the compound, researchers can simultaneously profile changes in the transcriptome, proteome, and metabolome. mdpi.com

Lipidomics, a specialized branch of metabolomics, would be particularly relevant for tracking the metabolism of this compound and its downstream effects on cellular lipid profiles. rupress.orgnih.gov Integrated multi-omics analysis can help to identify key metabolic pathways and signaling networks that are perturbed by the compound, providing insights into its mechanism of action. mdpi.com For instance, such studies could reveal if the compound influences fatty acid metabolism, inflammatory pathways, or other cellular processes in non-human models. biorxiv.org

Computational Design of Next-Generation Analogues with Tailored Properties for Specific Academic Applications

Computational chemistry and molecular modeling offer powerful tools for designing novel analogues of this compound with tailored properties for specific research applications. nih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) can be used to correlate the structural features of a series of related compounds with their biological activity, guiding the design of more potent or selective molecules. researchgate.net

For example, researchers could design analogues with altered chain lengths, branching patterns, or functional groups to probe the structural requirements for interaction with a particular enzyme or receptor. researchgate.net These custom-designed molecules could serve as valuable chemical probes to study biological processes in non-human systems. Computational methods can also predict properties such as solubility, lipophilicity, and metabolic stability, helping to prioritize the synthesis of the most promising candidates. dovepress.com

Contributions to Sustainable Chemistry and Circular Economy Paradigms

The chemical structure of this compound positions it as a potentially valuable contributor to sustainable chemistry and the circular economy. ellenmacarthurfoundation.org The precursor, 9-oxononanoic acid, can be produced from renewable resources like linoleic acid, which is abundant in vegetable oils. azom.com Biocatalytic routes to its synthesis, as discussed in section 9.2, further enhance its green credentials.

One of the most significant potential applications for this compound and its analogues is as a bio-based plasticizer for polymers like polyvinyl chloride (PVC). mdpi.com The 2-ethylhexyl moiety is a common component of commercial plasticizers. Developing effective plasticizers from renewable feedstocks is a key goal in creating a more sustainable plastics industry. oaepublish.comlanxess.com These bio-based plasticizers can help to reduce the reliance on fossil fuels and may offer improved biodegradability and lower toxicity profiles compared to some traditional phthalate-based plasticizers. chemicalmarketanalytics.com Future research will need to focus on evaluating the performance of this compound as a plasticizer and assessing its lifecycle environmental impact to fully realize its potential within a circular economy framework. plasticseurope.org

Q & A